molecular formula C18H17FN2O3 B2359351 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea CAS No. 1210344-37-8

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea

Cat. No. B2359351
CAS RN: 1210344-37-8
M. Wt: 328.343
InChI Key: KHQCUHHZEMFNPY-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea, commonly known as BDF-525, is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which plays a crucial role in the regulation of pain, mood, and appetite. The inhibition of FAAH by BDF-525 has been shown to increase anandamide levels, leading to potential therapeutic applications in the treatment of pain, anxiety, and depression.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to "1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea" have been synthesized and evaluated for their antimicrobial properties. For instance, substituted benzoxazaphosphorin 2-yl ureas have demonstrated good antimicrobial activity, indicating the potential of such compounds in the development of new antimicrobial agents (Haranath et al., 2007).

Anticancer Agents

Research has also focused on the synthesis of urea derivatives as potential anticancer agents. For example, 1-aryl-3-(2-chloroethyl) ureas and their derivatives were synthesized and evaluated for cytotoxicity against human adenocarcinoma cells in vitro, showing comparable or superior activity to known anticancer drugs (Gaudreault et al., 1988).

Molecular Devices and Self-assembly

Some studies have explored the self-assembly of molecular devices utilizing urea derivatives. Research on cyclodextrin complexation with stilbene derivatives linked to urea groups has shown the potential for creating molecular devices with photoisomerizable properties, offering insights into the design of novel molecular machines (Lock et al., 2004).

Chemical Synthesis Methodologies

The development of novel chemical synthesis methodologies using urea derivatives has been a significant area of research. For instance, a convenient method for N-1 arylation of uracil derivatives has been demonstrated, providing valuable tools for the synthesis of biologically active compounds and furthering our understanding of urea's role in chemical transformations (Gondela & Walczak, 2006).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c19-13-3-1-12(2-4-13)18(7-8-18)10-20-17(22)21-14-5-6-15-16(9-14)24-11-23-15/h1-6,9H,7-8,10-11H2,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQCUHHZEMFNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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